molecular formula C7H8N2O3 B079757 4-(Methylamino)-3-nitrophenol CAS No. 14703-88-9

4-(Methylamino)-3-nitrophenol

Cat. No.: B079757
CAS No.: 14703-88-9
M. Wt: 168.15 g/mol
InChI Key: DQCLXPYMTDGXPJ-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrophenol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of phenol, where the hydroxyl group is substituted with a nitro group at the third position and a methylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-3-nitrophenol typically involves the nitration of 4-methylaminophenol. The reaction is carried out by treating 4-methylaminophenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylamino group is oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-(Methylamino)-3-aminophenol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-(Methylamino)-3-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: The compound is used in the manufacture of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biochemical effects. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

    4-Amino-3-nitrophenol: Similar structure but with an amino group instead of a methylamino group.

    4-(Dimethylamino)-3-nitrophenol: Contains a dimethylamino group instead of a methylamino group.

    4-Nitrophenol: Lacks the methylamino group, having only the nitro group.

Uniqueness: 4-(Methylamino)-3-nitrophenol is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds.

Biological Activity

Overview

4-(Methylamino)-3-nitrophenol, with the molecular formula C7_7H8_8N2_2O3_3, is an organic compound characterized by the presence of both a nitro group and a methylamino group attached to a phenolic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields including chemistry, biology, and medicine.

The compound's reactivity is influenced by its functional groups:

  • Nitro Group : Capable of undergoing reduction to form reactive intermediates.
  • Methylamino Group : Participates in hydrogen bonding, affecting interactions with biological molecules.

This compound interacts with specific molecular targets, potentially acting as an electron donor or acceptor in redox reactions. It may influence enzyme activities and metabolic pathways, leading to various biochemical effects. The exact mechanisms are context-dependent based on the biological system being studied.

Biological Activities

Recent studies have explored the biological activities of this compound, revealing several potential applications:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain pathogens. The presence of the nitro group is often associated with increased antimicrobial activity due to its ability to disrupt cellular processes.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in therapeutic applications aimed at reducing oxidative stress.
  • Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes, which may be relevant in drug development and therapeutic interventions.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various nitrophenolic compounds found that this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Antioxidant Activity Assessment : In vitro assays revealed that this compound exhibited a dose-dependent antioxidant effect, comparable to known antioxidants such as ascorbic acid. This suggests its potential utility in formulations aimed at combating oxidative damage .
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics showed that this compound could act as a competitive inhibitor for certain metabolic enzymes, providing insights into its potential role in metabolic regulation .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
AntioxidantDose-dependent free radical scavenging
Enzyme InhibitionCompetitive inhibition of metabolic enzymes

Properties

IUPAC Name

4-(methylamino)-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLXPYMTDGXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933013
Record name 4-(Methylamino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14703-88-9
Record name 4-(Methylamino)-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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